2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N'-cyano-N-methylcarbamimidothioate
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Overview
Description
2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N’-cyano-N-methylcarbamimidothioate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, anticoagulant, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N’-cyano-N-methylcarbamimidothioate typically involves multi-step organic reactions. One common method involves the Mannich reaction, where a coumarin derivative is reacted with formaldehyde and a secondary amine to form a Mannich base . This intermediate is then further reacted with appropriate reagents to introduce the cyano and carbamimidothioate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N’-cyano-N-methylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N’-cyano-N-methylcarbamimidothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N’-cyano-N-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, such as the EGFR/PI3K/AKT/mTOR signaling pathway in cancer cells . This inhibition can lead to reduced cell proliferation, migration, and invasion, ultimately inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2H-chromen-3-yl)acetic acid: Another coumarin derivative with similar biological activities.
N-(2-oxo-2H-chromen-3-yl)cyclohexane-carboxamide: Known for its antibacterial and antifungal properties.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Studied for its anti-cancer properties.
Uniqueness
What sets 2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl N’-cyano-N-methylcarbamimidothioate apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C14H11N3O3S |
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Molecular Weight |
301.32 g/mol |
IUPAC Name |
[2-oxo-2-(2-oxochromen-3-yl)ethyl] N-cyano-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C14H11N3O3S/c1-16-14(17-8-15)21-7-11(18)10-6-9-4-2-3-5-12(9)20-13(10)19/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
VWQBKZNITFJFNK-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC#N)SCC(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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